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molecular formula C12H10BrFN2O B8281403 2-(1-Bromo-ethyl)-3-(4-fluoro-phenyl)-3H-pyrimidin-4-one

2-(1-Bromo-ethyl)-3-(4-fluoro-phenyl)-3H-pyrimidin-4-one

Cat. No. B8281403
M. Wt: 297.12 g/mol
InChI Key: YTNKTTWMOIZWBB-UHFFFAOYSA-N
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Patent
US09173869B2

Procedure details

A solution of the pyrimidinone (24) (150 mg, 0.69 mmol) and sodium acetate (140 mg) in glacial acetic acid (1.5 mL) was warmed to 40° C. and treated dropwise with a preformed bromine solution (0.7 mL bromine in 10 mL of glacial acetic acid) (0.55 mL, 0.69 mmol). After 2 h, water (20 mL) was added to the mixture which was subsequently basified with potassium carbonate, and extracted with dichloromethane (2×10 mL). The combined organic phases were washed with water (10 mL), dried (MgSO4), and concentrated to give the title bromide (25) (196 mg, 96%) as a pale brown oil:
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:8]([C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)[C:7](=[O:16])[CH:6]=[CH:5][N:4]=1)[CH3:2].C([O-])(=O)C.[Na+].[Br:22]Br.C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C.O>[Br:22][CH:1]([C:3]1[N:8]([C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)[C:7](=[O:16])[CH:6]=[CH:5][N:4]=1)[CH3:2] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C(C)C1=NC=CC(N1C1=CC=C(C=C1)F)=O
Name
Quantity
140 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×10 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(C)C1=NC=CC(N1C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 196 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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